molecular formula C11H21N3O B11742172 (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11742172
M. Wt: 211.30 g/mol
InChI Key: JAFMTACXYOLPAS-UHFFFAOYSA-N
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Description

The compound (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine features a pyrazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group and at the 4-position with a methylamine moiety bearing a 2-methoxyethyl chain.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-methoxy-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C11H21N3O/c1-10(2)8-14-9-11(7-13-14)6-12-4-5-15-3/h7,9-10,12H,4-6,8H2,1-3H3

InChI Key

JAFMTACXYOLPAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with a 2-methylpropyl group and a 2-methoxyethyl group. These substitutions can be carried out using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, emphasizing substituent variations and their implications:

Compound Name Pyrazole Substituent (1-position) Amine Substituent (4-position) Molecular Formula Notable Properties/Data (Source)
(2-Methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine (Target) 2-Methylpropyl 2-Methoxyethyl C12H23N3O Not explicitly reported; inferred properties
(1-Ethylpyrazol-4-yl)methylamine Ethyl 2-Methylpropyl C10H19N3 ChemSpider ID: Available; no bioactivity data
{[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine 2-Methoxyethyl Methyl C8H15N3O Dihydrochloride salt available (2098142-83-5)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Cyclopropyl C12H14N4 Mp: 104–107°C; HRMS confirmed
(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine Propan-2-yl 2-Methylpropenyl C11H19N3 CAS: 1807940-33-5; purity 95%

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Alkyl Groups : The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to purely alkyl-substituted analogs (e.g., ethyl or isobutyl in ). This may improve aqueous solubility, critical for drug absorption .
  • Aromatic vs. Aliphatic Amines : Analogs with aromatic substituents (e.g., pyridinyl in ) exhibit distinct electronic profiles, influencing π-π stacking or hydrogen bonding compared to aliphatic amines like the target compound.

Biological Activity

The compound (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine (CAS Number: 1856047-22-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), in vitro and in vivo efficacy, and potential therapeutic applications.

PropertyDetails
Molecular FormulaC₁₁H₂₁N₃O
Molecular Weight211.30 g/mol
CAS Number1856047-22-7
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole ring is critical for its biological efficacy, as it may facilitate binding to specific targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazole derivatives, including those similar to (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM in vitro, though they exhibited limited efficacy in vivo due to rapid metabolic degradation .

Anticancer Potential

Research indicates that pyrazole derivatives may also possess anticancer properties. A study on related compounds demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents . However, the exact mechanisms by which these compounds exert their effects remain under investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine. Variations in substituents on the pyrazole ring and the length of the alkyl chain significantly influence its potency and selectivity against different biological targets.

Key Findings in SAR Studies:

  • Alkyl Chain Length : Modifications to the alkyl chain can enhance solubility and bioavailability.
  • Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole ring affects binding affinity and overall activity.

Case Studies

  • In Vitro Efficacy Against Mycobacterium tuberculosis :
    • A derivative was tested showing promising results with an MIC value of approximately 0.8 μM in vitro but was inactive in vivo due to rapid metabolism .
  • Cytotoxicity Against Cancer Cell Lines :
    • Pyrazole derivatives exhibited selective cytotoxic effects on MCF-7 and KB-3-1 cell lines, indicating potential for further development as anticancer agents .

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